![molecular formula C11H17NO2 B13294193 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13294193.png)
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a derivative of propanol, featuring a methoxyphenyl group and an amino group attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-methoxybenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 3-methoxybenzaldehyde with 1-amino-2-propanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-{[(3-Methoxyphenyl)methyl]amino}propanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets in proteins, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol: Similar structure but with a different substitution pattern.
2-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol: Similar structure with a methoxy group at a different position.
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-ol: Similar structure with an additional carbon in the backbone.
Uniqueness
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both a methoxy group and an amino group provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-4-3-5-11(6-10)14-2/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
FDWSHNFLDAKGLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{bicyclo[2.2.1]heptan-2-yl}-6-chloropyridin-3-amine](/img/structure/B13294113.png)
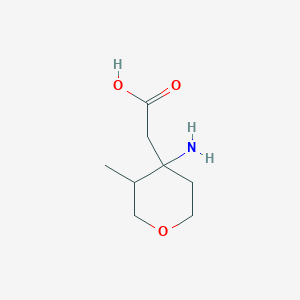
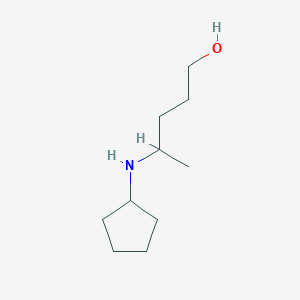
![1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea](/img/structure/B13294119.png)

![[2-(Thiophen-3-yl)phenyl]methanol](/img/structure/B13294129.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13294135.png)
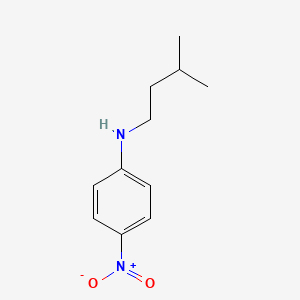
amine](/img/structure/B13294149.png)
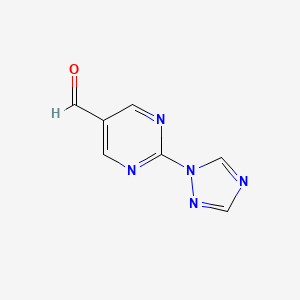
![Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13294162.png)

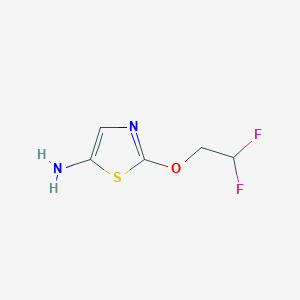
![2-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13294192.png)
